molecular formula C7H14O2S B13846167 3-Mercapto-3-methylbutanoic Acid Ethyl Ester

3-Mercapto-3-methylbutanoic Acid Ethyl Ester

Cat. No.: B13846167
M. Wt: 162.25 g/mol
InChI Key: RGGLVNIUDDDPMS-UHFFFAOYSA-N
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Description

3-Mercapto-3-methylbutanoic Acid Ethyl Ester, also known as ethyl 3-methyl-3-sulfanylbutanoate, is a chemical compound with the molecular formula C7H14O2S and a molecular weight of 162.25 g/mol . This compound is an ester derivative of 3-mercapto-3-methylbutanoic acid and is characterized by its sulfur-containing functional group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercapto-3-methylbutanoic Acid Ethyl Ester typically involves the esterification of 3-mercapto-3-methylbutanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-3-methylbutanoic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Mercapto-3-methylbutanoic Acid Ethyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Mercapto-3-methylbutanoic Acid Ethyl Ester involves its interaction with molecular targets through its sulfur-containing functional group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The pathways involved may include redox reactions and nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Mercapto-3-methylbutanoic Acid Ethyl Ester is unique due to its sulfur-containing functional group, which imparts distinct chemical reactivity and odor properties. This makes it valuable in specific industrial applications and scientific research.

Properties

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

ethyl 3-methyl-3-sulfanylbutanoate

InChI

InChI=1S/C7H14O2S/c1-4-9-6(8)5-7(2,3)10/h10H,4-5H2,1-3H3

InChI Key

RGGLVNIUDDDPMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)S

Origin of Product

United States

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